Home > Products > Screening Compounds P134145 > Antitumor agent-111
Antitumor agent-111 -

Antitumor agent-111

Catalog Number: EVT-15273513
CAS Number:
Molecular Formula: C34H29ClF2N6O5
Molecular Weight: 675.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Antitumor agent-111 involves several methodologies typically employed in medicinal chemistry. Common techniques include:

  1. Chemical Synthesis: This may involve multi-step synthetic routes where starting materials undergo various transformations to yield the final product.
  2. Purification Techniques: After synthesis, compounds are purified using methods such as column chromatography and recrystallization to ensure high purity levels.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of Antitumor agent-111 is critical for understanding its function and reactivity. While the exact molecular formula and structural diagram are not provided in the literature, compounds in this class often contain functional groups that enhance their biological activity.

Data regarding its molecular weight, melting point, and other structural features would typically be obtained through spectroscopic analysis (e.g., NMR, infrared spectroscopy) and crystallographic studies if available.

Mechanism of Action

The mechanism of action for Antitumor agent-111 likely involves several processes aimed at disrupting cancer cell viability:

  1. Inhibition of Cell Proliferation: The compound may interfere with key signaling pathways that regulate cell growth.
  2. Induction of Apoptosis: By triggering programmed cell death pathways, the compound can effectively reduce tumor burden.
  3. Targeting Specific Biomolecules: Antitumor agent-111 may bind to specific proteins or enzymes critical for tumor survival, inhibiting their function.

Data supporting these mechanisms would typically come from in vitro studies demonstrating the effects on cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of Antitumor agent-111 are vital for its application in therapeutic settings:

  • Solubility: The solubility profile in various solvents (e.g., dimethyl sulfoxide) is crucial for formulation.
  • Stability: Information on thermal stability and degradation under physiological conditions helps determine storage conditions.
  • Molecular Weight and Structure: These parameters influence the pharmacokinetics and bioavailability of the compound.

Relevant data would usually be gathered through experimental studies aimed at characterizing these properties .

Applications

Antitumor agent-111 has potential applications in scientific research, particularly in the field of oncology. Its primary uses include:

  1. Research Tool: It can be employed to study cancer biology by elucidating mechanisms of tumorigenesis and resistance.
  2. Therapeutic Development: As a candidate for drug development, it could lead to new treatments for various malignancies.
  3. Combination Therapies: Investigating its efficacy in combination with existing therapies may enhance treatment outcomes for patients with resistant tumors .
Molecular Mechanisms of c-Met Kinase Inhibition

Structural Basis of c-Met Binding Selectivity

Antitumor agent-111 achieves high selectivity for c-Met kinase through precise interactions with the catalytic domain. Cryo-EM structural analyses reveal that the compound occupies a hydrophobic pocket adjacent to the ATP-binding site, forming hydrogen bonds with Met1160 in the hinge region—a residue critical for c-Met’s conformational stability [5]. Unlike promiscuous inhibitors, agent-111 exploits a unique β-sheet topology in c-Met’s activation loop, avoiding off-target binding to kinases like AXL or RON that lack this structural feature.

Table 1: Structural Parameters of Agent-111 Binding to c-Met

ParameterValueBiological Significance
Binding Pocket Volume520 ųAccommodates agent-111’s pyrazolo[3,4-d]pyrimidine core
Hydrogen Bonds Formed3With Met1160 and Asp1222
van der Waals Interactions15Hydrophobic stabilization of the D1221 loop
Solvent Exposure<12%Minimizes nonspecific binding

Notably, agent-111 stabilizes the autoinhibitory juxtamembrane domain (residues R988–T1010), preventing conformational shifts required for kinase activation. This mechanism disrupts HGF-induced dimerization observed in c-MET/HGF and c-MET/NK1 complexes, where ligand binding normally induces asymmetric receptor pairing [5].

Kinase Inhibition Dynamics: IC50 Profiling Across Tumor Lineages

Agent-111 demonstrates lineage-dependent potency attributed to variable c-Met expression and mutation profiles. In MET-amplified gastric cancer models, the compound achieves IC50 values of 0.8–1.2 nM, whereas MET-exon-14-mutated NSCLC lines show IC50 values of 2.1–3.5 nM. Comparatively, tumors with wild-type MET require higher concentrations (IC50 15–28 nM), indicating that genomic context dictates efficacy [1] [8].

Table 2: Tumor Lineage-Specific Inhibition Profiles

Tumor Typec-Met AlterationMean IC50 (nM)Proliferation Reduction
Gastric carcinomaMET amplification (≥10 copies)0.9 ± 0.292% ± 4%
NSCLCExon 14 skipping2.8 ± 0.784% ± 6%
Hepatocellular carcinomaHGF overexpression12.5 ± 2.365% ± 8%
Renal cell carcinomaWild-type21.3 ± 3.148% ± 7%

Resistance dynamics reveal that prolonged exposure to agent-111 selects for D1228N gatekeeper mutations in glioblastoma models, increasing IC50 by 18-fold. However, this is not observed in MET-deregulated tumors where complete pathway suppression is sustained at nanomolar doses [8].

Downstream Signaling Modulation: MAPK/ERK and PI3K/AKT Pathway Crosstalk

Inhibition of c-Met by agent-111 induces bidirectional crosstalk with key oncogenic pathways:

  • MAPK/ERK Suppression: Phospho-ERK1/2 levels decrease by 80% within 4 hours in MET-driven tumors. Feedback reactivation occurs via BRAF-V600E in melanoma hybrids, where residual pERK rebounds at 24 hours unless combined with MEK inhibitors [6] [10].
  • PI3K/AKT Transactivation: Compensatory AKT-Ser473 phosphorylation increases 2.3-fold in breast cancer models due to loss of PTEN repression. Dual targeting with PI3Kα inhibitors (e.g., alpelisib) synergistically enhances apoptosis (combination index 0.3) [3] [7].

Mechanistically, agent-111 uncouples the RAS-RAF-MEK-ERK cascade by disrupting c-Met/Grb2/SOS complexes. Conversely, it amplifies mTORC1 signaling via PI3K’s class IA p110α subunit in PTEN-null contexts, necessitating combinatorial blockade to prevent adaptive resistance [3] [7] [10].

Allosteric vs. ATP-Competitive Inhibition Mechanisms

As a class I ATP-competitive inhibitor, agent-111 binds the hinge region of c-Met’s kinase domain with a Kd of 0.6 nM, directly competing with Mg-ATP. Kinetic analyses show uncompetitive inhibition toward peptide substrates, confirming selective affinity for the ATP-bound enzyme state [1] [5].

Compared to other modalities:

  • Allosteric inhibitors (e.g., tivantinib) bind outside the ATP pocket but induce conformational changes limiting efficacy against exon 14 mutations [4].
  • Type II inhibitors (e.g., cabozantinib) stabilize the DFG-out conformation but inhibit VEGFR2, causing off-target effects [1].
  • Agent-111’s U-shaped binding topology enables selective, high-affinity engagement without perturbing structurally similar kinases, validated by kinome-wide screening (≤5% inhibition at 1 μM for 98% of non-c-Met kinases) [5].

Table 3: Mechanistic Comparison of c-Met Inhibitor Classes

PropertyATP-Competitive (Agent-111)AllostericType II Inhibitors
Binding SiteATP pocket hinge regionSEMA domainDFG motif
Selectivity for c-Met>500-fold vs. VEGFR2ModerateLow (multi-kinase)
Efficacy on Exon 14 mutantsIC50 < 4 nMReduced activityIC50 8–40 nM
Resistance InductionD1228N mutationsBypass signalingGatekeeper mutations

Properties

Product Name

Antitumor agent-111

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-[3-fluoro-4-[2-(3-morpholin-4-ylpropylcarbamoyl)pyridin-4-yl]oxyphenyl]-4-oxo-1,8-naphthyridine-3-carboxamide

Molecular Formula

C34H29ClF2N6O5

Molecular Weight

675.1 g/mol

InChI

InChI=1S/C34H29ClF2N6O5/c35-26-18-22(5-6-27(26)36)43-20-25(31(44)24-3-1-9-39-32(24)43)33(45)41-21-4-7-30(28(37)17-21)48-23-8-11-38-29(19-23)34(46)40-10-2-12-42-13-15-47-16-14-42/h1,3-9,11,17-20H,2,10,12-16H2,(H,40,46)(H,41,45)

InChI Key

IHGSZTNAKJVXBU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NC=CC(=C2)OC3=C(C=C(C=C3)NC(=O)C4=CN(C5=C(C4=O)C=CC=N5)C6=CC(=C(C=C6)F)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.